Methyl 7-methoxy-2-[(pyrazin-2-ylcarbonyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
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Overview
Description
METHYL 7-METHOXY-2-(PYRAZINE-2-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of METHYL 7-METHOXY-2-(PYRAZINE-2-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphtho[2,1-b]thiophene core, followed by the introduction of the methoxy and pyrazine-2-amido groups. The final step involves the esterification of the carboxylate group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
METHYL 7-METHOXY-2-(PYRAZINE-2-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyrazine-2-amido groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
METHYL 7-METHOXY-2-(PYRAZINE-2-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 7-METHOXY-2-(PYRAZINE-2-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
METHYL 7-METHOXY-2-(PYRAZINE-2-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE can be compared with similar compounds such as:
- METHYL 7-METHOXY-2-(PYRIDINE-2-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE
- METHYL 7-METHOXY-2-(PYRAZINE-2-CARBOXAMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE
These compounds share similar structural features but differ in the nature of the substituents, which can lead to differences in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C20H17N3O4S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 7-methoxy-2-(pyrazine-2-carbonylamino)-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate |
InChI |
InChI=1S/C20H17N3O4S/c1-26-12-4-5-13-11(9-12)3-6-15-16(13)17(20(25)27-2)19(28-15)23-18(24)14-10-21-7-8-22-14/h4-5,7-10H,3,6H2,1-2H3,(H,23,24) |
InChI Key |
ZZTGQFVMMHVNNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)SC(=C3C(=O)OC)NC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
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